REACTION_CXSMILES
|
C(O[CH2:5][CH2:6][CH2:7][O:8]C)(=O)C.N1CCCN[CH2:11]1.[O:16]1[CH:20]=[CH:19][NH:18]C1=O>O>[NH:18]([CH2:6][CH2:7][OH:8])[CH2:19][CH2:20][OH:16].[CH:7](=[O:8])[CH:6]([CH3:11])[CH3:5]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
216.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCCCOC
|
Name
|
polyisocyanate
|
Quantity
|
116.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
N,N',N"-tris-(6-isocyanatohexyl)-isocyanurate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
29.9 g
|
Type
|
reactant
|
Smiles
|
N1CNCCC1
|
Name
|
|
Quantity
|
70.7 g
|
Type
|
reactant
|
Smiles
|
O1C(NC=C1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are introduced under a nitrogen atmosphere into a reaction vessel
|
Type
|
CUSTOM
|
Details
|
equipped with stirrer
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
TEMPERATURE
|
Details
|
heating means
|
Name
|
|
Type
|
product
|
Smiles
|
N(CCO)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: EQUIVALENTS |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: EQUIVALENTS |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |